2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
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Description
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C19H12ClFN4O2S and its molecular weight is 414.84. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol” contains an oxadiazole ring . Oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets.
Mode of action
The interaction of “this compound” with its targets would depend on the specific nature of these targets. Oxadiazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its targets and mode of action. Given the broad range of activities associated with oxadiazole derivatives , it’s likely that multiple pathways could be affected.
Result of action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. Given the broad range of activities associated with oxadiazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-5-1-12(2-6-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-3-7-14(21)8-4-11/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENTJCHIPICGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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